molecular formula C6H4ClN3O B13926194 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one

3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one

Cat. No.: B13926194
M. Wt: 169.57 g/mol
InChI Key: QAVKDFWKZJHLPP-UHFFFAOYSA-N
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Description

3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one: is a heterocyclic compound that contains a pyrrolo-pyridazinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a chlorine atom at the 3-position and the pyrrolo[2,3-C]pyridazin-6-one scaffold imparts unique chemical properties that make it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyrrole with a hydrazine derivative, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and chlorination steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, ensures the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential as a pharmacophore in the development of new therapeutic agents. It is being investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one involves its interaction with specific molecular targets. The compound can inhibit or modulate the activity of enzymes or receptors by binding to their active sites. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one is unique due to the specific positioning of the chlorine atom and the pyrrolo[2,3-C]pyridazin-6-one scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

3-chloro-5,7-dihydropyrrolo[2,3-c]pyridazin-6-one

InChI

InChI=1S/C6H4ClN3O/c7-4-1-3-2-5(11)8-6(3)10-9-4/h1H,2H2,(H,8,10,11)

InChI Key

QAVKDFWKZJHLPP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=NN=C2NC1=O)Cl

Origin of Product

United States

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